molecular formula C7H5BrF3N B2976703 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 1448776-80-4

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No. B2976703
M. Wt: 240.023
InChI Key: QDGCOQSLLQULET-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound that is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves bromine and a 40% sodium nitrite solution. The reaction solution is extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is C6H3BrF3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Pyrroles

One application of related trifluoromethyl pyridine compounds is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing a 2H-azirine ring expansion strategy. These compounds serve as valuable intermediates for further chemical transformations, showcasing the role of trifluoromethyl pyridines in facilitating complex organic synthesis processes (Khlebnikov et al., 2018).

Spectroscopic and Optical Studies

Another research direction involves the spectroscopic characterization of similar bromo-trifluoromethyl pyridine derivatives. Studies utilizing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have contributed to understanding the molecular structure and behavior of these compounds. Additionally, their nonlinear optical (NLO) properties have been investigated, indicating potential applications in materials science and photonics (Vural & Kara, 2017).

Catalysis and Organic Transformations

Further applications include the use of bromo-trifluoromethyl pyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the synthesis of novel pyridine derivatives, which are then explored for their biological activities, such as anti-thrombolytic and biofilm inhibition properties. This highlights the compound's role in medicinal chemistry and drug development (Ahmad et al., 2017).

Material Science and Molecular Modeling

In materials science, related pyridine derivatives have been studied for their thermodynamic and transport properties through experimental and molecular dynamics approaches. These studies provide insights into the behavior of pyridinium-based ionic liquids, which are of interest for various industrial applications, including as solvents and in electrochemical devices (Cadena et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and specific target organ toxicity. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The demand for 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

3-bromo-4-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGCOQSLLQULET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine

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